Diethyl L-cystinate
Overview
Description
Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.
Scientific Research Applications
Hair Growth Enhancement
Research has shown that dietary supplements containing L-cystine can significantly improve hair growth. A study found that a specific L-cystine based supplement increased the anagen hair rate in women with telogen effluvium, suggesting L-cystine’s potential in treating hair loss (Lengg, Heidecker, Seifert, & Trüeb, 2007).
Enzyme Activity in Plants
Cystine lyase, an enzyme from cabbage leaves, has been partially purified and characterized. This study highlights the enzyme’s role in catalyzing reactions with cystine, cysteine, and other sulfur-containing compounds (Hall & Smith, 1983).
Blood-Retinal Barrier Transport
The expression and regulation of the L-cystine transporter at the inner blood-retinal barrier were investigated, demonstrating that diethyl maleate enhances L-cystine transport through transcriptional induction of the xCT gene (Tomi et al., 2002).
Cellular Protection Mechanisms
In human fibroblasts, the transport activity for cystine and glutamate is enhanced in response to diethyl maleate. This indicates a protective mechanism of cells against electrophilic attacks, involving increased intracellular levels of glutathione (Bannai, 1984).
Müller Cells Function
Research on Müller cells, a type of retinal cell, showed that oxidative stress conditions activate L-cystine transport due to enhanced transcription of the xCT gene. This study highlights the role of these cells in the retinal health and response to stress (Tomi et al., 2003).
Sulfur Amino Acid Requirement
A study exploring plasma and urinary amino acids in humans found that diets devoid of methionine and cystine had varied effects on urinary excretion of sulfur metabolites. This contributes to our understanding of sulfur amino acid requirements in human nutrition (Lakshmanan, Perera, Scrimshaw, & Young, 1976).
Nutritional Therapy and Medicine
L-cysteine's role in diet and supplements for health improvement and disease treatment is a topic of increasing interest. This review summarizes the benefits and discusses the need for more clinical trials to reach a consensus on its effectiveness (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Brain Health
Studies on the enhancement of L-cystine transport activity at the blood-brain barrier (BBB) suggest that L-cystine transport via system x(c)(-) at the BBB is induced under oxidative stress conditions, which is important for brain health (Hosoya et al., 2002).
Animal Nutrition
Research on the sulfur amino acid requirements in animals like pigs suggests that cystine can partially meet these requirements, providing insights into animal nutrition and feed formulation (Chung & Baker, 1992).
properties
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKFAVCRANPUES-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl L-cystinate | |
CAS RN |
583-89-1 | |
Record name | L-Cystine, 1,1′-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl L-cystinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL L-CYSTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372Z51T1CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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